N-phenyl-N-trimethylsilylaniline
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Overview
Description
N-phenyl-N-trimethylsilylaniline: is a chemical compound with the molecular formula C15H19NSi and a molecular weight of 241.4036 g/mol . It is also known by its IUPAC name N-(trimethylsilyl)diphenylamine . This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a nitrogen atom, which is further bonded to two phenyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N-trimethylsilylaniline typically involves the reaction of diphenylamine with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with additional purification steps to ensure product quality .
Chemical Reactions Analysis
Types of Reactions: N-phenyl-N-trimethylsilylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Substitution: Reagents like halogens or organometallic compounds are typically employed.
Major Products Formed:
Oxidation: Formation of siloxanes.
Substitution: Formation of various substituted silanamines depending on the reagents used.
Scientific Research Applications
Chemistry: N-phenyl-N-trimethylsilylaniline is used as a precursor in the synthesis of other organosilicon compounds . It serves as a building block for the preparation of siloxanes and other silicon-containing materials .
Biology and Medicine:
Industry: The compound is used in the production of cosmetics , sunscreens , adhesives , paints , silicone rubbers , inks , and toners . It acts as a filler, suspending agent, and emollient in various formulations .
Mechanism of Action
The mechanism of action of N-phenyl-N-trimethylsilylaniline involves its ability to form stable bonds with other silicon or carbon atoms, facilitating the formation of complex organosilicon structures . The molecular targets and pathways involved are primarily related to its reactivity with other chemical species, enabling the synthesis of diverse silicon-based materials .
Comparison with Similar Compounds
Comparison: N-phenyl-N-trimethylsilylaniline is unique due to the presence of two phenyl groups attached to the nitrogen atom, which imparts distinct chemical properties and reactivity compared to other silanamines . The phenyl groups enhance its stability and make it suitable for specific industrial applications .
Properties
IUPAC Name |
N-phenyl-N-trimethylsilylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSUOUMJBQZFNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169801 |
Source
|
Record name | Silanamine, 1,1,1-trimethyl-N,N-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17425-91-1 |
Source
|
Record name | Silanamine, 1,1,1-trimethyl-N,N-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017425911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanamine, 1,1,1-trimethyl-N,N-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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